1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
Description
This compound is a urea derivative featuring two distinct pharmacophores:
- A pyrazole core substituted with a cyclopropyl group at position 5 and a thiophene ring at position 2.
- A 3,4-dimethoxybenzyl group linked via a urea bridge to an ethyl chain.
Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-28-19-8-5-15(12-20(19)29-2)14-24-22(27)23-9-10-26-18(16-6-7-16)13-17(25-26)21-4-3-11-30-21/h3-5,8,11-13,16H,6-7,9-10,14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULKSMSFZLCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea involves multiple steps. Typically, the synthesis starts with the formation of the pyrazole ring followed by the introduction of the cyclopropyl and thiophen-2-yl groups. The subsequent steps involve the attachment of the 3,4-dimethoxybenzyl group and finally the urea formation.
Industrial Production Methods
In industrial settings, the production may involve optimizing the reaction conditions to maximize yield and efficiency. This includes using high-purity reagents, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is known to undergo various types of chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms.
Substitution: Allowing the replacement of specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like halogens.
Major Products Formed from These Reactions
The major products formed depend on the type of reaction. For instance:
Oxidation typically yields oxidized pyrazole derivatives.
Reduction can lead to the formation of deoxygenated products.
Substitution reactions result in various substituted pyrazoles.
Scientific Research Applications
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea finds applications in diverse fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Urea-Based Scaffolds
Table 1: Key Structural Features of Selected Urea Derivatives
Key Observations :
- The cyclopropyl group on the pyrazole is shared with Compound 191 (), which is patented for kinase inhibition, suggesting a role in steric modulation .
- Unlike MK13 (), which lacks a spacer between the pyrazole and urea, the target compound’s ethyl linker may improve conformational flexibility .
Table 2: Inferred Bioactivity Based on Structural Proximity
Critical Analysis :
Comparison with Analog Syntheses :
Physicochemical Properties
Biological Activity
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure with multiple functional groups, including a cyclopropyl moiety, a thiophene ring, and a urea group. The molecular formula is , with a molecular weight of approximately 370.46 g/mol. Its IUPAC name reflects its intricate structure:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells.
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Potential mechanisms include modulation of inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects on various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.85 | MCF7 (breast cancer) |
| Compound B | 4.53 | A549 (lung cancer) |
| Target Compound | TBD | TBD |
The specific IC50 values for the target compound are yet to be determined but are expected to be comparable or superior to existing anticancer agents like doxorubicin.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A study evaluating related pyrazole derivatives found that certain analogs exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : Binding to specific receptors could modulate cellular signaling pathways.
- Radical Scavenging : The presence of methoxy groups may enhance antioxidant activity.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological effects of pyrazole derivatives:
Study 1: Anticancer Efficacy
In vitro tests on various cancer cell lines showed that derivatives similar to the target compound inhibited cell growth significantly compared to control groups.
Study 2: Antimicrobial Screening
A screening of several derivatives revealed that some exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli.
Study 3: Inflammation Modulation
Research indicated that compounds with similar structures could reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
